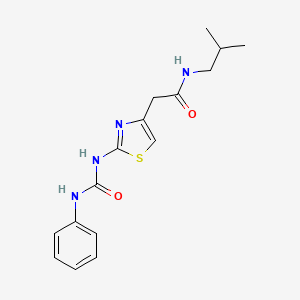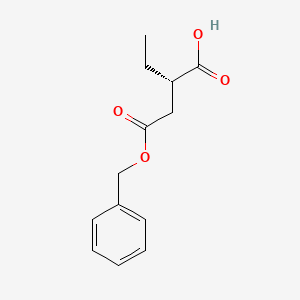
N1N=CC(=C1)N1C(NC(CC1)=O)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1N=CC(=C1)N1C(NC(CC1)=O)=O, commonly known as 2,4-dinitrophenylhydrazine (DNPH), is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is highly reactive with carbonyl groups. DNPH is used in various fields of research, including analytical chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N1N=CC(=C1)N1C(NC(CC1)=O)=O has been extensively used in scientific research due to its ability to react with carbonyl groups. This compound is commonly used in analytical chemistry to detect and identify carbonyl-containing compounds, such as aldehydes and ketones. N1N=CC(=C1)N1C(NC(CC1)=O)=O is also used in biochemistry to study protein carbonylation, which is a common marker of oxidative stress. In pharmacology, N1N=CC(=C1)N1C(NC(CC1)=O)=O is used to evaluate the efficacy of drugs in reducing oxidative stress and to study the mechanism of action of drugs that target carbonyl-containing compounds.
Mecanismo De Acción
N1N=CC(=C1)N1C(NC(CC1)=O)=O reacts with carbonyl groups through a nucleophilic addition reaction, forming a stable hydrazone derivative. This reaction is highly specific to carbonyl groups, making N1N=CC(=C1)N1C(NC(CC1)=O)=O an effective tool for detecting and identifying carbonyl-containing compounds. The formation of hydrazone derivatives also allows for the quantification of carbonyl-containing compounds, providing a means to measure oxidative stress levels.
Biochemical and Physiological Effects
N1N=CC(=C1)N1C(NC(CC1)=O)=O has been shown to have both beneficial and detrimental effects on biochemical and physiological systems. On one hand, N1N=CC(=C1)N1C(NC(CC1)=O)=O is a potent antioxidant that can reduce oxidative stress and protect against cellular damage. On the other hand, N1N=CC(=C1)N1C(NC(CC1)=O)=O can also induce oxidative stress and cause cellular damage at high concentrations. Additionally, N1N=CC(=C1)N1C(NC(CC1)=O)=O has been shown to have toxic effects on the liver and kidneys in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1N=CC(=C1)N1C(NC(CC1)=O)=O has several advantages for lab experiments, including its high specificity for carbonyl groups, ease of synthesis, and availability. However, N1N=CC(=C1)N1C(NC(CC1)=O)=O also has some limitations, including its potential toxicity at high concentrations and its inability to react with all carbonyl-containing compounds. Additionally, N1N=CC(=C1)N1C(NC(CC1)=O)=O requires careful handling and disposal due to its hazardous nature.
Direcciones Futuras
There are several future directions for research involving N1N=CC(=C1)N1C(NC(CC1)=O)=O. One potential area of research is the development of new methods for the detection and quantification of carbonyl-containing compounds. Another area of research is the investigation of the mechanism of action of N1N=CC(=C1)N1C(NC(CC1)=O)=O and its effects on biochemical and physiological systems. Additionally, there is a need for further research on the toxicity of N1N=CC(=C1)N1C(NC(CC1)=O)=O and its potential effects on human health. Overall, N1N=CC(=C1)N1C(NC(CC1)=O)=O remains an important tool for scientific research and has the potential to contribute to a better understanding of carbonyl-containing compounds and oxidative stress.
Métodos De Síntesis
N1N=CC(=C1)N1C(NC(CC1)=O)=O can be synthesized through the reaction of 2,4-dinitrochlorobenzene with hydrazine hydrate. The reaction produces a yellow precipitate, which is then filtered, washed, and recrystallized to obtain pure N1N=CC(=C1)N1C(NC(CC1)=O)=O. This synthesis method is simple and efficient, making N1N=CC(=C1)N1C(NC(CC1)=O)=O readily available for research purposes.
Propiedades
IUPAC Name |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c12-6-1-2-11(7(13)10-6)5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCRUYKFWKFYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2603171.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)
![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)